molecular formula C8H8Br2O B1279928 1-Bromo-3-(bromomethyl)-5-methoxybenzene CAS No. 59297-29-9

1-Bromo-3-(bromomethyl)-5-methoxybenzene

Cat. No. B1279928
CAS RN: 59297-29-9
M. Wt: 279.96 g/mol
InChI Key: PGBXZQKIIWHFGI-UHFFFAOYSA-N
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Patent
US08063223B2

Procedure details

5,5-Dimethyl-1,3-dibromohydantoin (13.1 g, 46 mmol) and azobisisobutyronitrile (1.50 g, 9.1 mmol) were simultaneously added at 80° C. to a solution of 1-bromo-3-methoxy-5-methylbenzene (17.0 g, 91 mmol) synthesized by a method of the document (J. Med. Chem. 2001, 44, 1866) in monochlorobenzene (500 mL), and the reaction mixture was stirred at 80° C. for 30 minutes. The reaction solution was cooled to room temperature and then poured into a 10% aqueous sodium thiosulfate solution (100 mL), and the mixture was stirred for 30 minutes. The mixture was separated into aqueous and organic layers. The aqueous layer was subjected to extraction with toluene (100 mL). The combined organic layers were dried over anhydrous sodium sulfate, and the solvent was then distilled off under reduced pressure to obtain 1-bromo-3-(bromomethyl)-5-methoxybenzene. Without further purification, this compound was dissolved in triethyl phosphite (14.3 mL, 97 mmol) and toluene (50 mL), and the reaction mixture was heated under reflux for 7 hours. After cooling to room temperature, the solvent was distilled off under reduced pressure. The obtained concentrated residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:2) to obtain the title compound (1-2-1) (20.8 g, 64%).
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1(C)N([Br:7])C(=O)N(Br)C1=O.N(C(C)(C)C#N)=NC(C)(C)C#N.[Br:24][C:25]1[CH:30]=[C:29]([CH3:31])[CH:28]=[C:27]([O:32][CH3:33])[CH:26]=1.S([O-])([O-])(=O)=S.[Na+].[Na+]>ClC1C=CC=CC=1>[Br:24][C:25]1[CH:26]=[C:27]([O:32][CH3:33])[CH:28]=[C:29]([CH2:31][Br:7])[CH:30]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
13.1 g
Type
reactant
Smiles
CC1(C(N(C(N1Br)=O)Br)=O)C
Name
Quantity
1.5 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
17 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)C)OC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 80° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was separated into aqueous and organic layers
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was subjected to extraction with toluene (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)OC)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.